![molecular formula C10H12ClNO B6219192 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride CAS No. 2751611-00-2](/img/new.no-structure.jpg)
8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride
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Overview
Description
8-oxatricyclo[7110,2,7]undeca-2,4,6-trien-1-amine hydrochloride is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core structure. This can be achieved through a series of cyclization reactions, often using Diels-Alder reactions to form the bicyclic intermediates.
Introduction of the Amine Group: The amine group is introduced through nucleophilic substitution reactions. This step may involve the use of reagents such as ammonia or primary amines.
Oxidation and Functionalization: The final steps involve oxidation reactions to introduce the oxygen atom into the tricyclic structure, followed by functionalization to attach the hydrochloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, often to increase its reactivity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-8-amine: Similar tricyclic structure but lacks the oxygen atom.
8-oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-ol: Similar structure with a hydroxyl group instead of an amine.
Uniqueness
8-oxatricyclo[7110,2,7]undeca-2,4,6-trien-1-amine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in science and industry.
Properties
CAS No. |
2751611-00-2 |
---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
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